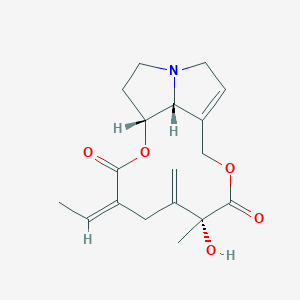

Seneciphylline

Description

Properties

IUPAC Name |

(1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4-/t14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEVNJIUIMLVML-QPSVUOIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026016 | |

| Record name | Seneciphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Seneciphylline is a white powder. (NTP, 1992) | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Sol in water /Hydrochloride/, Sol in chloroform; sparingly sol in ethanol, acetone; slightly sol in water, Difficult solubility in ether and ligroin., In water, 1X10+6 mg/L @ 25 °C /Estimated/ | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SENECIPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.2X10-12 mm Hg @ 25 °C /Estimated/ | |

| Record name | SENECIPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless prisms | |

CAS No. |

480-81-9 | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Seneciphylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seneciphylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SENECIPHYLLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Seneciphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENECIPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZYZ9L5454 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SENECIPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

423 °F (NTP, 1992), 217--218 °C | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SENECIPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Ecological Distribution of Seneciphylline

Elucidation of the Seneciphylline Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process rooted in primary metabolism, utilizing common amino acids as foundational precursors. It is a subset of the broader pyrrolizidine (B1209537) alkaloid (PA) pathway, which is characterized by the formation of a necine base that is subsequently esterified with a necic acid.

Precursor Incorporation and Enzymatic Steps (e.g., L-ornithine, putrescine, homospermidine synthase, L-methionine)

The journey to synthesize the this compound molecule begins with the formation of its core structure, the necine base. This process is initiated by precursors from primary metabolism. L-ornithine, an amino acid, serves as a key starting material. nih.govnih.gov In plants, L-ornithine is converted to putrescine. wikipedia.orgelifesciences.org

The first committed and pathway-specific step in the biosynthesis of the necine base is catalyzed by the enzyme homospermidine synthase (HSS). nih.govnih.gov HSS facilitates the transfer of an aminobutyl group from spermidine (B129725) to putrescine, resulting in the formation of homospermidine. nih.govnih.gov This reaction is NAD+-dependent. nih.gov Following its synthesis, homospermidine undergoes oxidation and cyclization to form the characteristic bicyclic pyrrolizidine core of the necine base. nih.gov

The necic acid portion of this compound, specifically senecic acid, is derived from the branched-chain amino acid L-isoleucine. nih.govrsc.org Feeding experiments have demonstrated that two units of isoleucine are incorporated to form the ten-carbon dicarboxylic senecic acid. rsc.org Additionally, studies have shown that the S-methyl group of L-methionine is incorporated into the necic acid moiety, highlighting its role as a precursor in the formation of this part of the molecule. gla.ac.uknih.govharvard.edursc.org

The final stages of biosynthesis involve the esterification of the necine base with the necic acid. Research indicates that the direct precursor to this compound is often another pyrrolizidine alkaloid, senecionine (B1681732). Pulse-chase feeding experiments have shown a slow but progressive conversion of labeled senecionine N-oxide into its dehydrogenation product, this compound N-oxide, indicating that senecionine is synthesized first and subsequently modified to create this compound. nih.gov

Genetic and Molecular Regulation of this compound Biosynthesis

The synthesis of specialized plant metabolites like this compound is under tight genetic and molecular control. nih.gov This regulation occurs at multiple levels, from the expression of biosynthetic genes to the influence of complex regulatory networks involving transcription factors. nih.govnih.govmdpi.com

A pivotal event in the evolution of the PA biosynthetic pathway was the recruitment of a gene from primary metabolism. Evidence strongly suggests that the gene for homospermidine synthase (HSS), the key enzyme in the pathway, evolved from the highly conserved deoxyhypusine (B1670255) synthase (DHS) gene. nih.gov DHS is an essential enzyme in all eukaryotes, involved in activating a translation initiation factor. nih.gov This gene recruitment event provided the foundational step for the dedicated production of PAs as defense compounds. nih.gov

The expression of biosynthetic genes is influenced by a hierarchy of regulators, including pathway-specific transcription factors and global regulators that respond to environmental and developmental cues. nih.govmdpi.comfrontiersin.org For instance, the production of specialized metabolites is often linked to stress and defense signaling pathways, such as the jasmonic acid (JA) pathway. nih.gov Changes in external conditions, such as herbivory or pathogen attack, can trigger these signaling cascades, leading to the upregulation of biosynthetic genes and an increased accumulation of defensive compounds like this compound. nih.gov

Intra-plant Distribution and Variation of this compound and its N-oxide

Within a single plant, the concentration and form of this compound are not uniform. Significant variation exists between different organs and tissues, and this distribution is dynamic, influenced by both developmental and environmental factors. PAs are typically synthesized in the roots and then translocated to other parts of the plant, primarily as their N-oxide derivatives. nih.gov

Quantitative and Qualitative Variation in Different Plant Tissues and Organs (e.g., shoots, roots)

This compound and its corresponding N-oxide (this compound-N-oxide) exhibit differential accumulation in plant tissues. The N-oxide form is highly water-soluble and is considered the primary transport and storage form of the alkaloid. nih.govscilit.com

Studies on tea plants (Camellia sinensis) demonstrated that when exposed to this compound (Sp) and this compound-N-oxide (SpNO), the roots efficiently absorbed both forms. nih.gov However, their subsequent distribution differed: Sp was found to predominantly accumulate in the roots, whereas SpNO was efficiently translocated to the shoots, including stems and leaves. nih.gov Similarly, research on various Senecio species has consistently shown that N-oxides are the major fraction of PAs in the plant, often found in higher concentrations in aerial parts compared to the free bases. nih.govresearchgate.netresearchgate.net This translocation pattern suggests a defensive strategy, moving the toxic compounds to the parts of the plant more likely to be consumed by herbivores.

The total amount of PAs, including this compound, generally increases as the plant develops. researchgate.netnih.gov The table below, based on data from studies on Senecio vulgaris, illustrates the typical dominance of N-oxides over their corresponding free bases.

| Compound | Form | Relative Abundance |

| This compound | Free Base | Lower |

| This compound-N-oxide | N-oxide | Higher |

| Senecionine | Free Base | Lower |

| Senecionine-N-oxide | N-oxide | Higher |

| Retrorsine (B1680556) | Free Base | Lower |

| Retrorsine-N-oxide | N-oxide | Higher |

This table represents a generalized summary of findings that PA N-oxides are typically found in much higher concentrations than their tertiary PA counterparts in plants like Senecio vulgaris. researchgate.netresearchgate.netnih.gov

Influence of Environmental Factors on this compound Content

The concentration of this compound in a plant is not static but is modulated by various external environmental factors. researchgate.net Seasonal changes have a significant impact on PA profiles. Studies on Senecio vulgaris have shown that while total PA concentration may remain relatively constant, the levels of specific PAs can vary significantly with the season. researchgate.netnih.gov

Nutrient availability is another critical factor. For instance, studies have reported changes in the composition of PAs in plants grown on fertilized soils. nih.gov While the total PA amount might not change, the relative proportions of different alkaloids can shift, potentially altering the plant's defensive capabilities. nih.gov Other environmental stresses, such as water availability and herbivore pressure, are also known to influence the production and accumulation of plant secondary metabolites, including this compound. researchgate.netnih.gov

Global and Regional Distribution Patterns of this compound-containing Plants

This compound is a characteristic pyrrolizidine alkaloid found predominantly in plants belonging to the genus Senecio. nih.govresearchgate.net This genus is part of the Asteraceae family and has a vast, cosmopolitan distribution, meaning its species are found across the globe in diverse climates and habitats. researchgate.netnih.gov

Senecio vulgaris (common groundsel), a known producer of this compound and its N-oxide, is a notable example of a globally distributed plant. researchgate.netnih.govresearchgate.net It is considered a noxious weed in many agricultural and horticultural systems worldwide and is of particular concern in regions like Central Europe due to its potential to contaminate food products. nih.govresearchgate.net Other Senecio species, which are also known to produce a suite of PAs including this compound, are widespread throughout Europe, Asia, the Americas, and Africa. nih.govresearchgate.net The global trade and movement of plants and agricultural products can further contribute to the presence of these alkaloids in regions where the plants themselves may not be native. mdpi.com

Comparative Studies of this compound Profiles in Native vs. Invasive Plant Populations

The success of invasive plant species is a major topic in ecology, and one hypothesis, the "Shift in Defense Hypothesis" (SDH), posits that invasive plants may alter their chemical defenses in their new range. nih.gov Specifically, they might evolve higher levels of qualitative defenses, like PAs, to fend off generalist herbivores in the absence of their native specialist herbivores. nih.gov

A study on Senecio vulgaris, a plant native to Europe and invasive in China, investigated this hypothesis by comparing the PA profiles of plants from both ranges under controlled greenhouse conditions. nih.gov The researchers identified 20 different PAs, with this compound N-oxide being one of the dominant alkaloids found in the roots, alongside senecionine, senecionine N-oxide, and integerrimine (B1671999) N-oxide. nih.gov In the shoots, these were also prevalent, in addition to retrorsine N-oxide and spartioidine (B1599319) N-oxide. nih.gov

Contrary to the prediction of the SDH, the study found a slight trend for lower total PA concentration and diversity in the invasive populations from China compared to the native European populations. nih.gov This suggests that for S. vulgaris, a decrease in chemical defense investment may have occurred post-invasion. This contrasts with findings for other invasive plants like Jacobaea vulgaris and Senecio pterophorus, where invasive populations showed higher PA concentrations than their native counterparts. nih.gov

The following table presents data on the mean concentrations of major pyrrolizidine alkaloids identified in the shoots of native and invasive Senecio vulgaris populations.

Table 1: Mean Concentrations of Major Pyrrolizidine Alkaloids in Shoots of Native and Invasive Senecio vulgaris

| Pyrrolizidine Alkaloid | Native Populations (Europe) Mean Concentration (µg/g dry mass) | Invasive Populations (China) Mean Concentration (µg/g dry mass) |

| Senecionine N-oxide | 1049.0 | 293.9 |

| Integerrimine N-oxide | 248.1 | 59.2 |

| This compound N-oxide | 2675.2 | 1231.7 |

| Retrorsine N-oxide | 20.6 | 31.6 |

| Spartioidine N-oxide | 98.3 | 242.2 |

Data adapted from Cheng et al., 2017. The study identified this compound N-oxide as a dominant PA in the roots as well. nih.gov

These findings highlight the complexity of chemical defense strategies in invasive species. The changes in this compound and other PA concentrations are likely influenced by a variety of factors, including the specific herbivore pressures in the native and invasive ranges and the genetic makeup of the founding invasive populations.

Metabolism and Pharmacokinetics of Seneciphylline in Biological Systems

Absorption, Distribution, and Excretion of Seneciphylline

The journey of this compound through a biological system begins with its absorption and subsequent distribution to various organs, followed by its eventual elimination through excretory pathways.

Following administration, this compound and its metabolites are distributed throughout the body, with particular concentrations observed in specific organs. The liver is a primary target, as hepatic cytochrome P450 enzymes are responsible for the metabolic activation of PAs, leading to damage in hepatic sinusoidal endothelial cells. nih.gov While the liver is the main site of metabolism, reactive metabolites can be transported via the bloodstream to other organs, such as the lungs. nih.gov

Studies on rats have shown that after multiple injections of foreign nanoparticles, significant accumulation occurs in the phagocytic cells of the liver, lungs, and spleen, suggesting a general pathway for the distribution of xenobiotics. nih.gov In contrast, the kidneys appear to be less affected. Gene expression analysis in rats treated with senecionine (B1681732), a structurally similar PA, revealed no significant changes in the kidneys. nih.gov This is likely because PAs are primarily excreted through the kidneys as their more stable and less toxic N-oxide metabolites. nih.gov

| Organ | Observed Finding/Role | Reference |

|---|---|---|

| Liver | Primary site of metabolic activation and toxicity. nih.gov Accumulation in phagocytic cells noted in general xenobiotic studies. nih.gov | nih.govnih.gov |

| Lungs | Potential for secondary exposure via transport of reactive metabolites from the liver. nih.gov Accumulation in phagocytic cells noted in general xenobiotic studies. nih.gov | nih.govnih.gov |

| Kidneys | Minimal direct toxic effects observed; primary role in the excretion of non-toxic metabolites. nih.gov | nih.gov |

| Spleen | Accumulation in phagocytic cells noted in general xenobiotic studies. nih.gov | nih.gov |

The elimination of this compound and its byproducts occurs through several key pathways. Studies in rats have shown that a significant percentage of an administered dose of similar compounds is excreted through both urine and feces, with the majority being eliminated within the first 24 hours. nih.gov

The primary route of renal excretion involves the conversion of PAs to their N-oxide forms. These N-oxides are more water-soluble and exhibit lower toxicity, allowing for their efficient removal from the body via urine. nih.gov Metabolite profiling of complex organic compounds in animal models typically reveals the presence of both phase I metabolites (products of oxidation) and phase II metabolites (conjugated molecules, such as glucuronide and sulfate (B86663) adducts) in urine and feces. nih.gov

A small fraction of this compound can also be excreted through milk in lactating animals. Research involving radiolabeled this compound demonstrated that a minor percentage of the dose was transferred into milk, predominantly in the form of water-soluble metabolites.

| Biofluid | Excretion Details | Reference |

|---|---|---|

| Urine | A major pathway for excretion. nih.gov this compound is primarily excreted as its more stable and non-toxic N-oxide metabolite. nih.gov | nih.govnih.gov |

| Feces | A significant pathway for the elimination of the parent compound and its metabolites. nih.gov | nih.gov |

| Milk | A minor pathway; a small amount is transferred as water-soluble metabolites. |

The ability of this compound to cross biological barriers is a critical factor in developmental and neonatal toxicology. As established, this compound and its metabolites are secreted into milk, posing a potential route of exposure for nursing offspring.

Furthermore, evidence suggests that PAs can cross the placental barrier. While direct studies on this compound are limited, the general principles of toxicology indicate that many chemicals can pass from mother to fetus. nih.govnih.govucsf.edu The detection of a wide range of industrial chemicals and pesticides in umbilical cord blood confirms that the placenta is not an impermeable barrier. nih.govucsf.edu The transfer of substances is influenced by factors such as molecular weight and lipid solubility. nih.gov Given that many PAs have been shown to be developmental toxicants, it is understood that they can reach the fetus and potentially interfere with development.

Metabolic Activation and Detoxification Pathways of this compound

The biological effects of this compound are not caused by the parent molecule itself but by the reactive compounds generated during its metabolism. This bioactivation is a double-edged sword, as the same enzymatic systems can also be involved in detoxification processes.

The metabolic activation of this compound is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.gov This enzymatic conversion is a prerequisite for the compound's toxicity. nih.gov

| Enzyme Family | Specific Enzyme | Role in this compound Metabolism | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | Key isozyme responsible for the metabolic activation of pyrrolizidine (B1209537) alkaloids into toxic metabolites. nih.gov | nih.gov |

| General CYPs | Catalyze the initial oxidation step required for bioactivation. nih.gov Overall activity can be reduced by this compound. nih.gov | nih.gov | |

| Glutathione-S-Transferase | N/A | A detoxification enzyme whose activity is increased by this compound, likely as a protective response. nih.gov | nih.gov |

The metabolism of this compound by CYP enzymes results in the formation of highly reactive, short-lived metabolites. The key step is the conversion of the unsaturated pyrrolizidine ring into a pyrrolic ester, commonly known as a dehydropyrrolizidine alkaloid (DHP). nih.gov For retronecine-type PAs like this compound, this process yields reactive metabolites such as dehydroretronecine.

These pyrrolic metabolites are strong electrophiles, meaning they readily react with nucleophilic centers in cellular macromolecules. This reactivity is the fundamental mechanism of toxicity, leading to the formation of covalent bonds, or adducts, with proteins and DNA. nih.gov The formation of these pyrrole-protein adducts is a hallmark of PA-induced cellular damage and is directly linked to the observed hepatotoxicity. nih.govnih.gov

N-oxidation as a Detoxification Pathway

N-oxidation represents a significant detoxification pathway for pyrrolizidine alkaloids (PAs) like this compound. This metabolic process involves the conversion of the tertiary amine group in the necine base of the PA molecule into an N-oxide. This transformation is primarily catalyzed by flavin-containing monooxygenases (FMOs), although cytochrome P450 (CYP) enzymes can also contribute. The resulting PA N-oxides are generally more water-soluble and less toxic than their parent tertiary amine alkaloids.

The detoxification efficacy of N-oxidation lies in the fact that PA N-oxides are not readily converted back to the parent PA in the liver, and they are not metabolized by CYPs to the reactive pyrrolic esters that cause toxicity. Instead, these polar metabolites are more easily excreted from the body, typically in the urine. Studies on the related PA, senecionine, have shown that N-oxide formation is a key metabolic route in various species. For instance, in vitro studies with sheep and cattle liver microsomes demonstrated the formation of senecionine N-oxide, with FMOs having a significant influence on its production. researchgate.net While direct quantitative data for this compound N-oxidation across multiple species is limited, the pathway is a recognized detoxification mechanism for PAs of its structural class. Minor differences in the extent of N-oxidation have been observed between species for similar PAs. nih.gov

Hydrolysis and Conjugation Pathways (e.g., glutathione (B108866) conjugation)

Beyond N-oxidation, hydrolysis and conjugation reactions are crucial detoxification mechanisms for this compound and other PAs. These pathways metabolize the parent alkaloid and its reactive pyrrolic metabolites, mitigating their potential for cellular damage.

Hydrolysis: Esterases can hydrolyze the ester linkages of this compound, breaking it down into its necine base and necic acid components. This cleavage prevents the formation of the toxic dehydropyrrolizidine alkaloid (DHP) esters, which are responsible for alkylating cellular macromolecules. While hydrolysis is a potential detoxification route, its efficiency can vary between species. nih.gov

Glutathione (GSH) Conjugation: A primary detoxification pathway for the reactive pyrrolic metabolites of this compound is conjugation with glutathione (GSH). nih.gov After this compound is bioactivated by CYP enzymes to its dehydroalkaloid form (a reactive pyrrole), this electrophilic metabolite can be attacked by the nucleophilic thiol group of GSH. This reaction, catalyzed by glutathione S-transferases (GSTs), forms a stable, water-soluble GSH conjugate. nih.govnih.govunl.edu This conjugate is then typically further processed through the mercapturic acid pathway for excretion. nih.gov

In a study using isolated perfused rat livers, the formation of the glutathione conjugate 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (GSDHP) was identified as a significant detoxification reaction for several PAs, including this compound. nih.gov The release of GSDHP into bile represents a major route of elimination for the reactive pyrrolic species, thereby preventing them from binding to and damaging liver tissue. nih.gov

Comparative Metabolism of this compound Across Species

The metabolism of this compound, and PAs in general, exhibits significant variation across different animal species. bioivt.com These differences in metabolic pathways, particularly the balance between bioactivation and detoxification, are a primary determinant of a species' susceptibility to PA toxicity. nih.govnih.gov The selection of appropriate animal models for toxicological studies critically depends on understanding these metabolic disparities. bioivt.com

Species-Specific Differences in Bioactivation and Detoxification

The relative rates of bioactivation (formation of toxic pyrrolic esters) versus detoxification (N-oxidation, hydrolysis, and glutathione conjugation) differ markedly among species. nih.gov For example, in vitro studies comparing the metabolism of the structurally similar PA senecionine in hepatic microsomes from rats, guinea pigs, cows, horses, and sheep revealed species-specific differences in the production of both toxic pyrrolic metabolites (DHP) and detoxified N-oxides. nih.gov

While guinea pigs are known to be resistant to the toxicity of certain PAs, their liver microsomes produced surprisingly high levels of DHP from senecionine compared to other species. nih.gov This suggests their resistance may be due to factors other than low pyrrole (B145914) formation, such as enhanced detoxification of the pyrroles themselves. nih.gov In contrast, a study comparing senecionine metabolism in sheep and cattle found that sheep, which are generally more resistant to PA toxicity, had higher FMO activity and metabolized senecionine faster than cattle. researchgate.net

A comparative study on four different PAs in perfused rat livers demonstrated that even within a single species, the metabolic pattern can vary significantly between alkaloids. nih.gov For this compound, a portion of the dose was removed by the liver and metabolized into various products, including reactive dehydroalkaloids and detoxified glutathione conjugates. nih.gov The release of these metabolites into the perfusate and bile differed from that of other PAs like retrorsine (B1680556) and monocrotaline (B1676716), highlighting how the specific structure of the PA influences its metabolic fate. nih.gov

Table 1: Comparative in vitro Metabolism of Senecionine in Liver Microsomes from Various Species Data adapted from studies on senecionine, a closely related pyrrolizidine alkaloid.

| Species | Relative DHP Formation (Toxic Metabolite) | Notes |

| Guinea Pig | High (39.9 nmol/mg protein) | Resistance may be due to factors other than low pyrrole formation. nih.gov |

| Rat | Low (7.5 nmol/mg protein) | - |

| Horse | Low (0.07 nmol/mg protein) | - |

| Sheep | - | Faster overall metabolism and higher FMO activity compared to cattle. researchgate.net |

| Cattle | - | DHP concentration did not significantly differ from sheep in one study. researchgate.net |

Rumen Metabolism in Livestock and its Implications

In ruminant animals such as cattle and sheep, a crucial site of presystemic metabolism is the rumen. researchgate.net The microbial population within the rumen plays a significant role in the detoxification of PAs, including this compound, which is a key reason for the lower susceptibility of ruminants to PA toxicity compared to monogastric species like horses and pigs. nih.govnih.gov

Studies have shown that most PA N-oxides are rapidly converted back to their corresponding free base PAs in the rumen. nih.govacs.org Subsequently, these PAs undergo extensive biotransformation by ruminal microorganisms. acs.org This process primarily involves the hydrogenation (reduction) of double bonds in both the necine base and the necic acid portions of the molecule. researchgate.netacs.org The reduction of the 1,2-double bond in the necine base is particularly important, as this structural feature is a prerequisite for the bioactivation to toxic pyrroles in the liver. researchgate.net The resulting saturated metabolites, such as those of the platyphylline-type, are considered to be less toxic or non-toxic. nih.govacs.org

In vitro incubation experiments with rumen fluid have demonstrated that different PAs have varying degradation rates. This compound and senecionine were found to have among the fastest degradation rates, while other PAs like jacoline (B191633) were more resistant to ruminal metabolism. acs.org The extensive degradation of this compound in the rumen is therefore a critical detoxification step, significantly reducing the amount of toxic alkaloid that is absorbed into the systemic circulation and reaches the liver. researchgate.netnih.gov This efficient ruminal detoxification provides a primary protective mechanism for cattle and sheep against the harmful effects of consuming plants containing this compound. researchgate.net

Table 2: Summary of this compound Fate in Rumen Metabolism

| Process | Description | Implication |

| N-Oxide Reduction | PA N-Oxides are converted to their corresponding tertiary free base PAs. nih.govacs.org | Increases the pool of free base PA available for further metabolism. |

| Hydrogenation | Reduction of double bonds in the necine base and necic acid moieties. researchgate.netacs.org | Detoxification . Forms 1,2-saturated metabolites that cannot be converted to toxic pyrroles. researchgate.netnih.gov |

| Degradation Rate | This compound shows a fast degradation rate compared to other Senecio PAs. acs.org | High efficiency of detoxification in the rumen. acs.org |

Toxicological Mechanisms of Seneciphylline

Hepatotoxicity Mechanisms of Seneciphylline

The liver is the principal target organ for this compound toxicity. The compound is a known cause of hepatic sinusoidal obstruction syndrome (HSOS), also referred to as hepatic veno-occlusive disease (VOD). nih.gov Its hepatotoxic effects are mediated by a cascade of cellular and molecular events, leading to hepatocyte death and vascular damage.

The hepatotoxicity of this compound is initiated by its metabolic activation within hepatocytes. medchemexpress.com Cytochrome P450 (CYP450) enzymes metabolize this compound into highly reactive pyrrolic intermediates, specifically dehydropyrrolizidine alkaloids (DHPAs). medchemexpress.comresearchgate.net These electrophilic metabolites readily bind to cellular nucleophiles, including proteins and DNA, forming adducts. medchemexpress.com The formation of pyrrole-protein adducts (PPAs) in primary mouse hepatocytes occurs in a time- and dose-dependent manner and is a key event in triggering subsequent toxic reactions. medchemexpress.com

Beyond adduct formation, a primary molecular target of this compound is the mitochondrion. nih.govresearchgate.net The compound and its metabolites directly compromise mitochondrial integrity and function, initiating a cascade of events that culminate in cell death. medchemexpress.comnih.gov

Table 1: Key Cellular and Molecular Events in this compound Hepatotoxicity

| Cellular Process | Key Molecular Target/Event | Consequence | Reference |

| Metabolic Activation | Cytochrome P450 (CYP450) enzymes | Formation of reactive dehydropyrrolizidine alkaloid (DHPA) metabolites. | medchemexpress.comresearchgate.net |

| Macromolecular Binding | Cellular proteins and DNA | Formation of pyrrole-protein adducts (PPAs) and DNA adducts. | medchemexpress.com |

| Mitochondrial Damage | Mitochondrial membranes and proteins | Disruption of homeostasis, loss of membrane potential, and release of pro-apoptotic factors. | nih.govmedchemexpress.comresearchgate.net |

| Stress Kinase Activation | c-Jun N-terminal kinase (JNK) | Phosphorylation and activation of JNK pathway, promoting apoptosis. | nih.govresearchgate.net |

| Apoptosis Execution | Caspase-3 | Cleavage and activation of caspase-3, leading to programmed cell death. | researchgate.net |

This compound is a potent inducer of apoptosis in both primary mouse and human hepatocytes. nih.govresearchgate.net The primary mechanism is the activation of the mitochondrial-mediated intrinsic apoptotic pathway. researchgate.netnih.gov Damage to the mitochondria leads to the release of cytochrome c from the intermembrane space into the cytoplasm. nih.govmedchemexpress.comresearchgate.net Cytosolic cytochrome c then triggers the activation of the caspase cascade, a family of proteases that execute programmed cell death. nih.gov Specifically, the expression and activity of cleaved caspase-3 are enhanced following exposure to this compound. researchgate.net

In addition to apoptosis, this compound can also induce necrosis. nih.gov Studies using primary rat hepatocytes have shown that the compound causes a dose-dependent release of lactate (B86563) dehydrogenase (LDH), a marker of cell membrane rupture and necrotic cell death. nih.gov

A key signaling pathway implicated in this compound-induced apoptosis is the activation of c-Jun N-terminal kinase (JNK). nih.govresearchgate.net JNK, a member of the mitogen-activated protein kinase (MAPK) family, is activated in response to cellular stress. nih.gov Phosphorylation and activation of JNK are observed in hepatocytes treated with this compound. medchemexpress.com The role of JNK in this process is confirmed by studies showing that the use of a specific JNK inhibitor can alleviate this compound-induced apoptosis. nih.govresearchgate.net

This compound profoundly disrupts mitochondrial homeostasis, which is a central event in its hepatotoxic mechanism. nih.govresearchgate.net Exposure to the alkaloid induces significant morphological changes in the mitochondria of primary mouse hepatocytes, causing them to become shorter and more rounded. medchemexpress.com

This structural alteration is accompanied by severe functional impairment. A critical effect is the loss of mitochondrial membrane potential (MMP), a key indicator of mitochondrial health and an early event in the apoptotic process. medchemexpress.comresearchgate.netnih.gov The dissipation of the MMP, also known as mitochondrial depolarization, disrupts the organelle's ability to produce ATP and maintain ionic balance. nih.govresearchgate.net This disruption is a direct trigger for the release of pro-apoptotic proteins like cytochrome c, linking mitochondrial dysfunction directly to the induction of apoptosis. medchemexpress.comresearchgate.net

This compound is a known causative agent of hepatic veno-occlusive disease (VOD), also called hepatic sinusoidal obstruction syndrome (HSOS). nih.govnjmonline.nlnih.gov The pathogenesis of VOD/HSOS is primarily initiated by toxic injury to the hepatic sinusoidal endothelial cells (HSECs), particularly those in zone 3 of the liver acinus. nih.gov

The reactive metabolites of this compound, formed in hepatocytes, are released and damage the adjacent sinusoidal endothelial cells. nih.gov This damage leads to the sloughing of endothelial cells, which then travel downstream and physically obstruct the terminal hepatic venules. nih.gov The injury to the endothelial barrier also results in the dissection of the endothelial lining from the underlying space of Disse, allowing red blood cells to extravasate and further block the sinusoids. This process culminates in the non-thrombotic occlusion of small hepatic veins, leading to post-sinusoidal portal hypertension and the characteristic clinical signs of VOD/HSOS, such as painful hepatomegaly, jaundice, and fluid retention. nih.govnih.gov

Genotoxicity of this compound and its Metabolites

In addition to its hepatotoxicity, this compound exhibits significant genotoxic properties. nih.govnih.gov This genotoxicity is directly linked to the metabolic activation of the alkaloid and the subsequent interaction of its reactive metabolites with genetic material. nih.gov

The primary mechanism of this compound's genotoxicity is the formation of DNA adducts. medchemexpress.com Following metabolism by CYP450 enzymes, the resulting electrophilic dehydro-derivatives covalently bind to the nitrogen atoms of DNA bases. nih.gov

Mechanistic studies have shown that various tumorigenic pyrrolizidine (B1209537) alkaloids, including those of the retronecine, heliotridine, and otonecine (B3428663) types, generate a common set of DNA adducts derived from 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). nih.govnih.gov These DHP-derived DNA adducts are considered potential biomarkers of both PA exposure and PA-induced tumorigenicity. nih.govnih.gov The formation of these adducts represents the tumor-initiating event, as they can lead to mutations if not repaired before DNA replication. nih.gov Studies have demonstrated that this compound elicits DNA repair synthesis in primary rat and hamster hepatocyte cultures, a positive indicator of genotoxic potential. nih.gov

DNA Cross-linking (e.g., DNA-DNA, DNA-protein)

The reactive pyrrolic metabolites of this compound are capable of alkylating DNA, leading to the formation of covalent cross-links. These cross-links can occur between two DNA bases on the same strand (intrastrand), on opposite strands (interstrand), or between DNA and a protein. Research has demonstrated that this compound is a potent inducer of such DNA damage.

In a study comparing the cross-linking ability of eight different PAs in cultured bovine kidney epithelial cells, all tested alkaloids induced DNA cross-links. These links consisted primarily of proteinase-sensitive cross-links, indicating DNA-protein cross-links (DPC), and to a lesser extent, DNA interstrand cross-links (ISC). nih.gov Among the macrocyclic PAs tested, this compound was ranked as one of the most potent inducers of DPC and ISC. nih.gov The formation of these adducts and cross-links interferes with critical cellular processes like DNA replication and transcription, which is a key mechanism of its toxicity. epa.gov The metabolic activation to pyrrolic esters is the primary step required for the generation of DNA adducts, protein adducts, and the subsequent cross-linking of DNA and proteins. nih.gov

Induction of DNA Repair Synthesis

When DNA is damaged by genotoxic agents, cells activate complex repair pathways to remove the lesions and restore the integrity of the DNA sequence. One such mechanism is nucleotide excision repair (NER), which can be measured quantitatively through an assay for unscheduled DNA synthesis (UDS). nih.gov The UDS assay detects the incorporation of labeled nucleotides into the DNA of non-replicating cells as they repair damaged sites. nih.govnih.gov

Mutagenicity in Various Biological Systems (e.g., Salmonella typhimurium, Drosophila, V79 Chinese hamster cells)

This compound has been evaluated for its mutagenic potential in a variety of biological systems, confirming its genotoxic activity following metabolic activation.

Salmonella typhimurium : In the Salmonella typhimurium/mammalian microsome system (Ames test), this compound demonstrated a weakly mutagenic effect. nih.gov This test uses bacterial strains to detect gene mutations, and a positive result requires metabolic activation by a liver enzyme extract (S9 mix). nih.gov

Drosophila melanogaster : this compound was found to be mutagenic in the fruit fly Drosophila melanogaster, inducing sex-linked recessive lethals in males. nih.gov A brood pattern analysis with the related PA senkirkine (B1680947) showed maximum sensitivity in the late spermatid stage, which is consistent with the activity of indirect mutagens that require metabolic activation. nih.gov

V79 Chinese hamster cells : In studies using V79 Chinese hamster lung cells, this compound induced a high frequency of sister chromatid exchanges (SCEs), a sensitive indicator of genotoxicity. nih.gov This effect was observed when the V79 cells were co-cultured with primary chick embryo hepatocytes, which provided the necessary metabolic activation. nih.gov One study that compared four different PAs found the genotoxic potency to be in the order of this compound > senkirkine > heliotrine (B1673042) > monocrotaline (B1676716). nih.gov

| Test System | Genetic Endpoint | Result | Metabolic Activation | Reference |

|---|---|---|---|---|

| Salmonella typhimurium | Gene Mutation | Weakly Positive | Required (S9 Mix) | nih.gov |

| Drosophila melanogaster | Sex-Linked Recessive Lethals | Positive | Required (in vivo) | nih.gov |

| V79 Chinese Hamster Cells | Sister Chromatid Exchange | Positive | Required (Hepatocyte Co-culture) | nih.govnih.gov |

Chromosomal Aberrations and Sister Chromatid Exchange

The genotoxicity of this compound extends to causing damage at the chromosomal level. Such damage includes sister chromatid exchanges (SCEs) and can also lead to more significant chromosomal aberrations, such as breaks and rearrangements.

The induction of SCEs—the reciprocal exchange of genetic material between two identical sister chromatids—is a sensitive marker for the genotoxic effects of chemical compounds. frontiersin.orgspringernature.com As noted previously, this compound is a potent inducer of SCEs in V79 Chinese hamster cells when a metabolic activation system is present. nih.govnih.gov This indicates that its metabolites interact with replicating DNA to produce lesions that lead to these exchanges. springernature.com Agents that cause DNA cross-links are major inducers of SCEs. frontiersin.org

While specific studies focusing on larger-scale chromosomal aberrations induced by this compound were not detailed in the reviewed literature, the strong positive result in the SCE assay is significant. The SCE test is often considered more sensitive than conventional chromosomal aberration tests for screening mutagens. researchgate.net Moreover, PAs as a class are recognized as strong clastogenic agents, capable of producing micronuclei—a marker of chromosome breakage or loss—in various cell types. nih.gov Therefore, the mechanisms of DNA damage initiated by this compound are consistent with those that cause chromosomal aberrations.

| Endpoint | Test System | Finding for this compound | Finding for PAs (General) | Reference |

|---|---|---|---|---|

| Sister Chromatid Exchange (SCE) | V79 Chinese Hamster Cells | Potent Inducer | Positive | nih.govnih.gov |

| Micronucleus Induction | - | Not specified | Strongly Positive | nih.gov |

| Chromosomal Aberrations | - | Implied by SCE/MN data | Clastogenic | nih.govfrontiersin.org |

Carcinogenicity Research and Mechanisms Related to this compound

The established genotoxicity of this compound is intrinsically linked to its potential to cause cancer. The ability of its metabolites to damage DNA is the foundational step in the process of chemical carcinogenesis.

Relationship between Genotoxicity and Carcinogenesis

There is a well-established correlation between the genotoxicity of chemicals and their ability to cause cancer. nih.gov For pyrrolizidine alkaloids, the metabolic formation of reactive pyrrolic ester metabolites is considered the primary mechanism underlying both their genotoxicity and carcinogenicity. nih.gov

The process begins when these metabolites form covalent adducts with DNA. nih.gov If this DNA damage is not repaired or is repaired incorrectly before cell division, it can lead to permanent changes in the DNA sequence, known as mutations. The accumulation of mutations in critical genes, such as those that control cell growth (oncogenes) and cell cycle checkpoints (tumor suppressor genes), can lead to uncontrolled cell proliferation and the initiation of a tumor. nih.gov Thus, the mutagenicity of PAs, as demonstrated for this compound in various test systems, is believed to be directly responsible for their carcinogenicity. nih.gov

Tumorigenesis in Experimental Animal Models

Many pyrrolizidine alkaloids and the plants that contain them have been tested in animal models and have been shown to be carcinogenic, with the liver being the primary target organ. nih.gov For instance, the related PA riddelliine was classified as a potential human carcinogen after studies showed it caused hepatic hemangiosarcomas, hepatocellular adenomas, and mononuclear cell leukemia in rats and mice. frontiersin.org

While comprehensive, long-term carcinogenesis bioassays specifically for this compound were not identified in the reviewed literature, its demonstrated mechanisms of action are shared with PAs known to be carcinogenic. Studies in rats have examined the effects of this compound on hepatic enzymes, and its mutagenicity has been confirmed in experiments involving rats. nih.govnih.gov Given that this compound is a potent genotoxic agent that functions through the same metabolic activation and DNA-adduct-forming pathway as carcinogenic PAs, it is considered to possess carcinogenic potential. The use of animal models remains a cornerstone for studying chemical carcinogenesis, allowing for detailed examination of stepwise tumor development. nih.govnih.gov

Structure-Activity Relationships in this compound Toxicity

Influence of Pyrrolizidine Alkaloid Structural Features on Toxic Effects

The toxicity of pyrrolizidine alkaloids is intrinsically linked to their chemical architecture. Several key structural features have been identified as crucial for conferring toxic properties. nih.govinchem.org

Unsaturated Necine Base: The presence of a double bond at the 1,2-position of the pyrrolizidine core (the necine base) is the most critical requirement for toxicity. mdpi.comnih.govinchem.org PAs with this feature, such as the retronecine, heliotridine, and otonecine types, can be metabolized by cytochrome P450 enzymes into reactive pyrrolic derivatives. nih.govresearchgate.net In contrast, PAs with a saturated necine base, like the platynecine type, are considered non-toxic because they cannot be dehydrogenated to form these reactive metabolites. mdpi.comnih.gov

Esterification: The necine base must be esterified with one or more necic acids. nih.govinchem.org The toxicity is generally higher for diesters compared to monoesters. nih.gov this compound is a macrocyclic diester, a structural class associated with high toxic potency. nih.govmdpi.com

Nature of the Ester Side Chain: Branching in the carbon chain of the necic acid ester side-chains enhances the toxicity of the alkaloid. inchem.org This structural complexity is thought to increase the stability and reactivity of the pyrrolic ester metabolites.

Studies comparing various PAs have demonstrated these relationships. For instance, macrocyclic diesters like this compound and retrorsine (B1680556) generally exhibit greater cytotoxicity than open-chain diesters or monoesters. nih.govmdpi.com The stereochemistry at certain positions, such as C7, also plays a role in the biological activity of these compounds. nih.gov

Table 1: Key Structural Features of Pyrrolizidine Alkaloids Influencing Toxicity This table is interactive and can be sorted by clicking the column headers.

| Structural Feature | Impact on Toxicity | Rationale |

|---|---|---|

| 1,2-Double Bond | Essential for toxicity | Enables metabolic activation to reactive pyrrolic esters (DHPAs) by cytochrome P450 enzymes. mdpi.comnih.gov |

| Esterification | Required for toxicity | The ester groups are necessary for the alkylating activity of the pyrrolic metabolites. Diesters are generally more toxic than monoesters. inchem.orgnih.gov |

| Macrocyclic Diester Structure | High toxicity | Creates a more rigid and sterically hindered structure, which can enhance the reactivity and cross-linking potential of the metabolites. nih.gov |

| Branched Necic Acid Chain | Enhances toxicity | Increases the alkylating potency of the toxic metabolites. inchem.org |

Role of α,β-unsaturation in Macrocyclic Pyrrolizidine Alkaloids

Within the class of macrocyclic diester PAs, such as this compound, the presence of α,β-unsaturation in the necic acid portion of the molecule is a significant factor contributing to their toxic potency. This feature enhances the electrophilic character of the molecule, particularly after metabolic activation.

Research has indicated that PAs possessing a macrocyclic necic acid ester combined with an α,β-unsaturated ester function are more potent agents for cross-linking DNA. nih.gov This increased capacity for creating DNA cross-links is a critical mechanism underlying their genotoxicity and carcinogenicity. A study evaluating the ability of different PAs to induce DNA cross-links in cultured cells found that this compound was a more potent cross-linking agent than several other PAs, including riddelliine, retrorsine, and senecionine (B1681732). nih.gov This highlights the importance of the specific arrangement and electronic properties of the macrocyclic ring in determining the ultimate toxicological effect.

Neurotoxicity and Gastrointestinal Toxicity Research

While hepatotoxicity is the most documented effect of pyrrolizidine alkaloids, evidence also points towards toxicity in other organ systems, including the nervous and gastrointestinal systems.

Reports of neurotoxicity associated with PA poisoning have described symptoms such as encephalitis, vertigo, and headaches, which can progress to more severe neurological effects. nih.gov Necrotic lesions in the central nervous system have also been described in animal studies. nih.gov The neurotoxic potential of 1,2-unsaturated PAs is recognized, although the specific mechanisms can vary between different alkaloids. mdpi.comnih.gov For example, the differing neurotoxicity of the PAs trichodesmine (B190315) and monocrotaline has been attributed to their physicochemical and metabolic properties. nih.gov

Regarding gastrointestinal effects, research involving an extract from Senecio brasiliensis, containing a mixture of PAs including this compound, senecionine, integerrimine (B1671999), retrorsine, and usaramine, investigated its effects on gastric ulcers in animal models. The study found that the PA extract significantly reduced the extent of gastric lesions induced by hydrochloric acid/ethanol (B145695). nih.gov This suggests a potential modulatory effect of these PAs on gastric tissues, though the mechanism and relevance to toxicity are complex and require further investigation.

Immunotoxicity Investigations

Immunotoxicity refers to the adverse effects on the functioning of the immune system resulting from exposure to a chemical substance. nih.gov Investigations into the immunotoxicity of a compound may evaluate a range of endpoints, including effects on immune cell populations, antibody production, and the histopathology of immune organs. nih.govnih.gov

Specific research focusing exclusively on the immunotoxicity of this compound is not extensively detailed in the reviewed scientific literature. However, the potential for PAs to interact with the immune system is an area of toxicological interest. For example, studies on the PA monocrotaline have involved the development of antibodies to detect the compound, indicating an immune response can be generated against these types of molecules. researchgate.net Furthermore, co-exposure to the PA monocrotaline and bacterial lipopolysaccharide (LPS), a potent immune stimulator, was shown to result in synergistic hepatotoxicity, suggesting a modifying role of the immune status on PA toxicity. researchgate.net Given that PAs form protein adducts, it is plausible that these adducts could be recognized by the immune system, potentially leading to immune-mediated toxicity, but dedicated studies on this compound are needed to confirm such effects.

Analytical Methodologies for Seneciphylline Research

Extraction and Purification Techniques from Biological and Plant Matrices

The initial and critical step in the analysis of seneciphylline is its efficient extraction from complex biological and plant sources. The choice of method depends on the matrix and the intended subsequent analysis.

Commonly, the extraction of pyrrolizidine (B1209537) alkaloids (PAs), including this compound, from plant material involves initial grinding of the dried plant to a fine powder. researchgate.net This is followed by extraction with an organic solvent, often assisted by methods like ultrasonication to enhance efficiency. researchgate.net A typical procedure involves suspending the plant powder in an acidic aqueous solution and then performing a liquid-liquid extraction with a solvent like chloroform (B151607) after basifying the solution. researchgate.net The organic phase, now containing the alkaloids, is then evaporated to yield a crude extract. researchgate.net

For food matrices such as honey, solid-phase extraction (SPE) is a widely used cleanup method to isolate PAs from sugars and other interfering components. nih.gov Modern extraction technologies such as Ultrasound-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than conventional methods like maceration or Soxhlet extraction, offering higher yields in shorter times with reduced solvent consumption. nih.govnih.gov

Optimization of Extraction Conditions and Solvents

Optimizing extraction parameters is crucial for maximizing the recovery of this compound while minimizing its degradation and the co-extraction of interfering substances. researchgate.net Key parameters that are systematically investigated include the choice of solvent, solvent-to-solid ratio, temperature, and extraction time. researchgate.netscispace.commdpi.com

Solvent Selection: The polarity of the extraction solvent significantly impacts the yield. Methanol (B129727) and ethanol (B145695), often in aqueous mixtures, are frequently employed. scispace.com Studies have shown that for a wide range of secondary metabolites, 80% aqueous methanol serves as an effective compromise solvent. researchgate.netscispace.com For PAs specifically, ethanol has also been demonstrated to be a highly effective solvent. nih.gov

Temperature: Extraction temperature can influence solvent viscosity and compound solubility. While higher temperatures (e.g., up to 100°C) can increase the extraction yield for certain compounds, they also carry the risk of degrading thermally labile molecules like this compound. scispace.comscirp.org Research on other phenolic compounds suggests that optimal temperatures can be as low as 25-30°C. mdpi.comscirp.org

Extraction Time: The duration of extraction is another critical factor. Maceration can be lengthy, while modern methods like UAE and MAE can significantly shorten the time to mere minutes. nih.govresearchgate.net Studies have shown that extraction time can have a significant effect on yield, with optimal times needing to be determined empirically for each method and matrix. scirp.org

Systematic approaches like Response Surface Methodology (RSM) can be employed to simultaneously optimize multiple parameters and identify the most efficient extraction conditions. mdpi.com

Table 1: Optimization Parameters for Plant Metabolite Extraction This table summarizes key parameters and findings relevant to the optimization of extraction processes for secondary metabolites, including alkaloids like this compound.

| Parameter | Solvents/Conditions Investigated | General Findings & Observations | Reference |

|---|---|---|---|

| Solvent Type & Concentration | Methanol, Ethanol, Acetone, Water, and their aqueous mixtures (e.g., 60-80%) | 80% Methanol is a good compromise for a wide range of metabolites. Ethanol is also highly effective for alkaloids. | nih.govresearchgate.netscispace.com |

| Temperature | Room Temperature (25°C) up to 100°C | Higher temperatures can increase yield but risk degradation of thermolabile compounds. Optimal temperature must be balanced. | scispace.comscirp.org |

| Extraction Time | Minutes (for UAE/MAE) to hours (for maceration) | Modern methods (UAE, MAE) are significantly faster. Yield generally increases with time, up to a plateau. | nih.govscirp.org |

| Extraction Method | Maceration, Soxhlet, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE) | Modern techniques like UAE and MAE are generally more efficient (higher yield, less time, less solvent) than conventional methods. | nih.govnih.gov |

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of this compound, enabling its separation from a complex mixture of other alkaloids and plant constituents. nih.gov The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. libretexts.org Several chromatographic techniques, including HPLC, UPLC, GC, and TLC, are employed in this compound research. pcom.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is the most widely used technique for the separation and quantification of this compound and other PAs. nih.gov It offers high resolution and is suitable for analyzing thermally unstable compounds. nih.gov A variety of stationary and mobile phases are used to achieve optimal separation.

Reversed-phase HPLC, using nonpolar stationary phases like C12 or C18, is common. nih.govthieme-connect.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., potassium phosphate, formic acid, or ammonium (B1175870) hydroxide) and an organic modifier like acetonitrile (B52724) or methanol. nih.govthieme-connect.comhamiltoncompany.com Adding formic acid to the mobile phase can improve peak shape and enhance ionization for subsequent mass spectrometry detection. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which provides faster analysis times and higher resolution compared to conventional HPLC. nih.govnih.gov The principles of separation are the same as HPLC, but the higher pressure tolerance of UPLC systems allows for more efficient separations. nih.gov

Table 2: Examples of HPLC/UPLC Conditions for Pyrrolizidine Alkaloid Analysis This table presents various chromatographic conditions used in the literature for the separation of this compound and related alkaloids.

| Technique | Column | Mobile Phase | Detection | Analyte(s) | Reference |

|---|---|---|---|---|---|

| HPLC | PRP-1 (150x4.1mm, 10 µm) | A: 0.1M Ammonium hydroxide (B78521) B: Acetonitrile | Not specified | This compound, Jacobine, Jacozine | hamiltoncompany.com |

| HPLC | Phenomenex Synergi MAX-RP C12 (250 × 4.6 mm, 4 µm) | A: 1% Formic acid in water B: Acetonitrile (Gradient) | MS (ESI) | Pyrrolizidine Alkaloids | nih.gov |

| HPLC | C-18 Reversed-phase | Alkaline acetonitrile-water gradient | MS and 1H-NMR | This compound, Retrorsine (B1680556), Senecionine (B1681732) | thieme-connect.com |

| HPLC | Reversed Phase | Methanol / 0.01 M KH2PO4 (30/70) | Not specified | Pyrrolizidine Alkaloids from Senecio vulgaris | |

| UPLC | Acquity BEH C18 (1.7 µm) | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile (Gradient) | UV | MPA-CUR conjugate (Illustrative of UPLC) | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique that can be used for the analysis of volatile or semi-volatile compounds. youtube.com For PAs like this compound, GC analysis often requires a derivatization step to increase their volatility and thermal stability. nih.gov However, a significant drawback is that the high temperatures used in the GC injector and column can cause decomposition of these thermally labile alkaloids. pcom.edunih.gov

GC is almost always coupled with a mass spectrometer (GC-MS) for the analysis of complex mixtures. This combination allows for the separation of components by GC, followed by their identification based on their mass spectra. nih.gov Despite the potential for thermal degradation, GC-MS has been successfully used to identify PAs in various plant extracts. nih.gov

Table 3: General Gas Chromatography (GC) Parameters This table outlines typical parameters for GC analysis, applicable to the analysis of derivatized or thermally stable compounds.

| Parameter | Typical Setting/Choice | Purpose | Reference |

|---|---|---|---|

| Column | Capillary column (e.g., 5% phenyl, 95% dimethylpolysiloxane), 30m length | Provides high-resolution separation of analytes. | nih.govmdpi.com |

| Carrier Gas | Helium or Nitrogen (high purity) | Transports the sample through the column (mobile phase). | libretexts.orgmdpi.com |

| Injection Mode | Split/Splitless | Introduces the sample onto the column; splitless is used for trace analysis. | youtube.commdpi.com |

| Oven Program | Temperature gradient (e.g., starting at 70-140°C, ramping to 280-300°C) | Controls the elution of compounds based on their boiling points and column interactions. | nih.govmdpi.com |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Detects and quantifies the compounds as they elute from the column. | mdpi.comresearchgate.net |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis and screening of PAs in plant extracts. researchgate.netiipseries.org It involves spotting the sample on a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent mixture (the mobile phase). nih.govopenaccesspub.org

For PA analysis, silica gel plates are commonly used. researchgate.netfarmaciajournal.com The separation of different alkaloids is achieved based on their polarity and interaction with the stationary and mobile phases. After development, the separated spots are visualized. Since PAs lack strong chromophores, they are often not visible under UV light without derivatization, necessitating the use of a visualizing agent. nih.gov Dragendorff's reagent is a classic choice, which reacts with alkaloids to produce distinct orange or reddish-brown spots. researchgate.netfarmaciajournal.com The position of the spot is characterized by its retardation factor (Rf value), which can be compared to that of a known standard for identification. farmaciajournal.com High-Performance TLC (HPTLC) uses plates with smaller, more uniform particles, resulting in better resolution and sensitivity compared to conventional TLC. farmaciajournal.com

Table 4: Thin Layer Chromatography (TLC) Systems for Alkaloid Analysis This table provides examples of TLC systems used for the detection and separation of pyrrolizidine alkaloids.

| Stationary Phase | Mobile Phase (Solvent System) | Visualization | Application | Reference |

|---|---|---|---|---|

| Silica gel GF254 | Not specified (S1a) | Dragendorff's reagent | Qualitative analysis of isolated this compound. | researchgate.net |

| HPTLC Silica gel | Chloroform : Methanol : Ammonia 25% : Hexane (82:14:2.6:20 v/v) | Dragendorff's reagent, UV detection (220 nm) | Separation of senecionine from plant extracts. | farmaciajournal.com |

| Silica gel 60 F254 | Chloroform : Methanol (50:50 v/v) | Vanillin-sulfuric acid reagent and heating | Quantification of steroidal saponin (B1150181) (illustrative). | chromatographyonline.com |

| Silica gel | Ethyl acetate–methanol–water (100:13.5:10, v/v/v) | Not specified | Analysis of anthraquinones (illustrative). | nih.gov |

Spectroscopic Detection and Identification Methods

While chromatography separates the components of a mixture, spectroscopy is required for their unambiguous identification and structural elucidation. The most powerful techniques are typically coupled directly with a chromatographic system.

Mass Spectrometry (MS): This is the most common detection method coupled with both LC and GC for PA analysis. pcom.edunih.gov Techniques like Electrospray Ionization (ESI) are used in LC-MS to ionize the analytes as they elute from the column. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. thieme-connect.com Tandem mass spectrometry (MS/MS or MS²) involves selecting a specific ion (a precursor ion, such as the [M+H]⁺ ion of this compound at m/z 334.16) and fragmenting it to produce a characteristic pattern of product ions. nih.govchimia.ch This fragmentation pattern serves as a structural fingerprint, allowing for highly specific and sensitive identification, even in complex matrices. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further increasing confidence in the identification of unknown compounds. chimia.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is particularly useful for distinguishing between isomers, which can be challenging with MS alone. thieme-connect.com For instance, the Z/E-isomers of this compound can be differentiated using NMR. On-line coupling of HPLC with NMR (LC-NMR) allows for the acquisition of NMR spectra for compounds as they are separated chromatographically. thieme-connect.com Furthermore, quantitative ¹³C-NMR has been used to determine the relative amounts of different PAs, including this compound, in a mixture. capes.gov.br

UV-Visible Spectroscopy: UV detectors are standard in many HPLC systems. PAs like this compound exhibit UV absorption, but they generally lack strong, distinctive chromophores, which can result in a high limit of detection. nih.gov The UV spectrum of a related PA, senecionine, shows a maximum absorption peak around 220 nm. farmaciajournal.com While not highly specific, UV detection is a useful tool, especially when used in conjunction with other methods like MS. farmaciajournal.com

Table 5: Spectroscopic Data for this compound Identification This table summarizes key mass spectrometric data used for the identification of this compound.

| Technique | Parameter | Value/Observation | Significance | Reference |

|---|---|---|---|---|

| LC-MS (ESI+) | Precursor Ion [M+H]⁺ | m/z 334.16 | Molecular weight confirmation. | thieme-connect.comnih.gov |

| LC-MS/MS | Product Ion | m/z 138.09 | Common fragment for many pyrrolizidine alkaloids. | chimia.ch |

| Product Ion | m/z 120.08 | Common fragment for many pyrrolizidine alkaloids, part of the necine base. | nih.govchimia.ch | |

| Product Ion | m/z 94.06 | Common fragment for many pyrrolizidine alkaloids, part of the necine base. | nih.govchimia.ch | |

| Fragmentation | Characteristic pattern of product ions. | Provides a structural "fingerprint" for definitive identification. | nih.govnih.gov | |

| NMR | ¹H and ¹³C Spectra | Provides detailed structural information. | Can distinguish between Z/E isomers. | thieme-connect.comcapes.gov.br |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)